4,7-Dihydro-1,3-dioxepine
Overview
Description
4,7-Dihydro-1,3-dioxepine, also known as cis-1,3-Dioxep-5-ene, is a compound with the empirical formula C5H8O2 . It has a molecular weight of 100.12 .
Synthesis Analysis
The synthesis of 4,7-dihydro-1,3-dioxepine derivatives has been achieved through a process known as hydroformylation, which results in the formation of optically active aldehydes . A recent study demonstrated an asymmetric synthesis of dihydro-1,3-dioxepines using a Rh(II)/Sm(III) relay catalytic three-component tandem [4 + 3]-cycloaddition . This method resulted in various chiral 4,5-dihydro-1,3-dioxepines with up to 97% yield and 99% enantiomeric excess .Molecular Structure Analysis
The molecular structure of 4,7-Dihydro-1,3-dioxepine can be represented by the SMILES string C1OCC=CCO1 . The InChI key for this compound is BAKUAUDFCNFLBX-UHFFFAOYSA-N .Chemical Reactions Analysis
As mentioned earlier, 4,7-dihydro-1,3-dioxepin derivatives undergo hydroformylation to form optically active aldehydes . This reaction is part of the synthesis process of these compounds .Physical And Chemical Properties Analysis
4,7-Dihydro-1,3-dioxepine is a liquid at room temperature . It has a refractive index of 1.457 (lit.) , a boiling point of 125-127 °C (lit.) , and a density of 1.049 g/mL at 25 °C (lit.) .Scientific Research Applications
Asymmetric Synthesis
- Scientific Field: Organic Chemistry
- Application Summary: 4,7-Dihydro-1,3-dioxepine is used in the asymmetric synthesis of dihydro-1,3-dioxepines by Rh(II)/Sm(III) relay catalytic three-component tandem [4 + 3]-cycloaddition .
- Methods of Application: A combined system of Rh(II) salt and chiral N, N’-dioxide–Sm(III) complex was established for promoting the unprecedented tandem carbonyl ylide formation/asymmetric [4 + 3]-cycloaddition of aldehydes and α-diazoacetates with β,γ-unsaturated α-ketoesters .
- Results or Outcomes: This method affords various chiral 4,5-dihydro-1,3-dioxepines in up to 97% yield, with 99% ee .
Preparation of Polymers and Coating Materials
- Scientific Field: Materials Science
- Application Summary: 4,7-Dihydro-1,3-dioxepine is used in the preparation of polymers and coating materials .
- Methods of Application: The specific methods of application are not detailed in the source .
- Results or Outcomes: The specific results or outcomes are not detailed in the source .
Component of Liquid Crystal Monomers and Polymers
- Scientific Field: Materials Science
- Application Summary: 4,7-Dihydro-1,3-dioxepine is used as a component of liquid crystal monomers and polymers .
- Methods of Application: The specific methods of application are not detailed in the source .
- Results or Outcomes: The specific results or outcomes are not detailed in the source .
Hydroformylation to Form Optically Active Aldehydes
- Scientific Field: Organic Chemistry
- Application Summary: 4,7-Dihydro-1,3-dioxepin derivatives undergo hydroformylation to form optically active aldehydes .
- Methods of Application: The specific methods of application are not detailed in the source .
- Results or Outcomes: The specific results or outcomes are not detailed in the source .
Component in Dye-Sensitized Solar Cells (DSSCs)
- Scientific Field: Materials Science
- Application Summary: 4,7-Dihydro-1,3-dioxepine is used in the preparation of counter electrodes in Dye-Sensitized Solar Cells (DSSCs) .
- Methods of Application: The specific methods of application are not detailed in the source .
- Results or Outcomes: The use of 4,7-Dihydro-1,3-dioxepine in DSSCs can facilitate the penetration of the electrolyte in counter electrodes, resulting in a reduced charge transfer resistance at the counter electrode/electrolyte interface .
Hydroformylation to Form Optically Active Aldehydes
- Scientific Field: Organic Chemistry
- Application Summary: 4,7-Dihydro-1,3-dioxepin derivatives undergo hydroformylation to form optically active aldehydes .
- Methods of Application: The specific methods of application are not detailed in the source .
- Results or Outcomes: The specific results or outcomes are not detailed in the source .
Component in Dye-Sensitized Solar Cells (DSSCs)
- Scientific Field: Materials Science
- Application Summary: 4,7-Dihydro-1,3-dioxepine is used in the preparation of counter electrodes in Dye-Sensitized Solar Cells (DSSCs) .
- Methods of Application: The specific methods of application are not detailed in the source .
- Results or Outcomes: The use of 4,7-Dihydro-1,3-dioxepine in DSSCs can facilitate the penetration of the electrolyte in counter electrodes, resulting in a reduced charge transfer resistance at the counter electrode/electrolyte interface .
Safety And Hazards
This compound is classified as a flammable liquid (Flam. Liq. 3) according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . It has a flash point of 26 °C (closed cup) . Personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves are recommended when handling this compound .
properties
IUPAC Name |
4,7-dihydro-1,3-dioxepine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O2/c1-2-4-7-5-6-3-1/h1-2H,3-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAKUAUDFCNFLBX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCOCO1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50202517 | |
Record name | 1,3-Dioxepin, 4,7-dihydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50202517 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
100.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,7-Dihydro-1,3-dioxepine | |
CAS RN |
5417-32-3 | |
Record name | 4,7-Dihydro-1,3-dioxepin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005417323 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4,3-dioxepin | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7404 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,3-Dioxepin, 4,7-dihydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50202517 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | cis-4,7-Dihydro-1,3-dioxepin | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4,7-Dihydro-1,3-dioxepin | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X47ELU9SUW | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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